![molecular formula C9H7BrOS B3253435 3-Bromothiochroman-4-one CAS No. 22366-66-1](/img/structure/B3253435.png)
3-Bromothiochroman-4-one
Overview
Description
3-Bromothiochroman-4-one is a chemical compound with the molecular formula C9H7BrOS . It is a thio analog of chromones, where the O-1 atom is replaced with a sulfur atom .
Synthesis Analysis
Classical methods for the synthesis of the thiochromone system involve the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid and cyclization of acrylates obtained from thiophenols and propiolates . The introduction of an electron-withdrawing substituent at position 3 of thiochromones substantially increases their reactivity .Molecular Structure Analysis
The relatively low reactivity of thiochromones is associated with the greater aromaticity of the thiopyrone ring and the lower electrophilicity of the C-2 atom, which is the part of the chromone molecule that is typically attacked first by nucleophiles .Chemical Reactions Analysis
3-Bromothiochroman-4-one and its S-oxide undergo ring contraction on heating, especially in the presence of sodium acetate, to give mixtures which include thioindigo and the ethanediylidenethioindigo . Brominated 2,2-dimethylthiochroman-4-one reacts on silica gel to form thioindigo, thioindirubin, and the bis(benzothieno)pyran .Scientific Research Applications
Synthesis of Thiochromone Derivatives
3-Bromothiochroman-4-one is used as a starting material in the synthesis of thiochromone derivatives . The bromination of thiochroman-4-one in chloroform yields 3-bromothiochroman-4-one .
Reactivity Studies
The introduction of an electron-withdrawing substituent at position 3 of thiochromones, such as 3-Bromothiochroman-4-one, substantially increases their reactivity . This property makes it a valuable compound in various chemical reactions .
Biological Activity
Thiochromones, including 3-substituted derivatives like 3-Bromothiochroman-4-one, are known to possess various types of biological activity . This makes them interesting for research in medicinal chemistry .
Optical Properties
Thiochromones have useful optical properties . As a 3-substituted derivative, 3-Bromothiochroman-4-one could potentially share these properties, making it useful in fields such as optoelectronics .
Antileishmanial Agents
Thiochroman-4-one derivatives, including those bearing a vinyl sulfone moiety, have shown high antileishmanial activity and low cytotoxicity . This suggests that 3-Bromothiochroman-4-one could potentially be used in the development of treatments for diseases like cutaneous leishmaniasis .
Structure-Activity Relationship Studies
Modifications made in thiochroman-4-one compounds, including 3-Bromothiochroman-4-one, help identify structure-activity relationships . These studies are crucial in drug discovery and development .
Safety and Hazards
Future Directions
Thiochromones, including 3-Bromothiochroman-4-one, are known to possess various types of biological activity and have found applications in organic synthesis . They are structurally analogous to the homoisoflavonoids with a sulfur atom in the pyran-4-one ring . These compounds are of interest due to their promising biological activities and their potential as building blocks in medicinal chemistry .
Mechanism of Action
Target of Action
3-Bromothiochroman-4-one is a derivative of thiochromones . Thiochromones are known to possess various types of biological activity and have found applications in organic synthesis . .
Mode of Action
The mode of action of 3-Bromothiochroman-4-one involves a ring contraction process . Specifically, 3-Bromothiochroman-4-one and its S-oxide undergo ring contraction on heating, especially in the presence of sodium acetate . This leads to the formation of various compounds, including thioindigo and ethanediylidenethioindigo .
Biochemical Pathways
The biochemical pathways affected by 3-Bromothiochroman-4-one are related to its ring contraction process. The compound undergoes a transformation, leading to the formation of thioindigo and ethanediylidenethioindigo
Result of Action
The result of the action of 3-Bromothiochroman-4-one involves the formation of various compounds through a ring contraction process . These compounds include thioindigo and ethanediylidenethioindigo
Action Environment
The action of 3-Bromothiochroman-4-one is influenced by environmental factors such as temperature and the presence of sodium acetate . Specifically, the compound and its S-oxide undergo ring contraction on heating, especially in the presence of sodium acetate . .
properties
IUPAC Name |
3-bromo-2,3-dihydrothiochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrOS/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANMZAJUKVSPDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2S1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromothiochroman-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common reaction pathways of 3-Bromothiochroman-4-one?
A1: 3-Bromothiochroman-4-one exhibits a fascinating reactivity profile, readily undergoing a variety of transformations. Key reactions include:
- Ring Contraction: This compound can undergo ring contraction reactions, particularly when heated in the presence of sodium acetate. This leads to the formation of compounds like thioindigo and ethanediylidenethioindigo. [, ]
- Dehydrogenation: Reaction with xenon difluoride can result in dehydrogenation, converting 3-bromothiochroman-4-one to 3-bromothiochromen-4-one. [, ]
Q2: Can you elaborate on the ring contraction reaction and its significance?
A: The ring contraction of 3-bromothiochroman-4-one is a key reaction that highlights its synthetic utility. [, ] When heated, especially with sodium acetate, the six-membered thiochroman ring contracts to form a five-membered thioindoxyl system. This reaction is particularly interesting because it allows access to the thioindigo class of compounds, which are valuable dyes and pigments.
Q3: How does the presence of bromine influence the reactivity of 3-Bromothiochroman-4-one?
A3: The bromine atom in 3-Bromothiochroman-4-one plays a significant role in its reactivity.
- Activation towards Ring Contraction: The electron-withdrawing nature of bromine likely facilitates the ring contraction reaction by making the carbon atom at position 3 more susceptible to nucleophilic attack. []
- Substrate for Dehydrogenation: The presence of bromine enables dehydrogenation reactions with xenon difluoride, leading to the formation of the corresponding thiochromen-4-one derivative. [, ]
Q4: Are there any applications of 3-Bromothiochroman-4-one or its derivatives?
A4: While 3-Bromothiochroman-4-one itself may not have direct applications, its value lies in its role as a synthetic intermediate.
- Synthesis of Thioindigo Dyes: The ring contraction reaction of 3-bromothiochroman-4-one provides a route to thioindigo dyes, which have historical significance in the textile industry. []
- Building Block for Heterocyclic Compounds: Its reactivity profile makes it a useful building block for the synthesis of various heterocyclic compounds, which could have potential applications in medicinal chemistry or materials science. []
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